molecular formula C18H19N3O2S2 B6528510 N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide CAS No. 946272-18-0

N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B6528510
CAS No.: 946272-18-0
M. Wt: 373.5 g/mol
InChI Key: NXTWQGHEAZLNTJ-UHFFFAOYSA-N
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Description

N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide (CAS Number: 946272-18-0) is a synthetic organic compound with a molecular formula of C18H19N3O2S2 and a molecular weight of 373.5 g/mol . This complex molecule features a central 4-phenyl-1,3-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The thiazole ring is functionalized at the 2-position with a sulfanyl linker connected to a (cyclopropylcarbamoyl)methyl group, and at the 5-position with a cyclopropanecarboxamide moiety . The presence of multiple cyclopropyl groups and the thioether linkage makes this compound a valuable intermediate or scaffold in pharmaceutical and biochemical research. Compounds incorporating thiazole rings and cyclopropane carboxamide groups are of significant interest in drug discovery. Structural analogs have been investigated for their potential as inhibitors of various enzymes and receptors, with research applications spanning the study of neurodegenerative diseases, cancer, and antiviral agents . The specific stereoelectronic properties imparted by the cyclopropyl groups can influence the molecule's conformation and its interaction with biological targets. Researchers utilize this compound and its analogs as key building blocks in the synthesis of more complex molecules or as pharmacological tools for probing biological mechanisms. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-14(19-13-8-9-13)10-24-18-20-15(11-4-2-1-3-5-11)17(25-18)21-16(23)12-6-7-12/h1-5,12-13H,6-10H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTWQGHEAZLNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H21N3O2S2
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 946272-18-0

The compound exhibits a complex structure that includes a thiazole ring and cyclopropyl groups, which are known to influence biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory processes. For instance, related thiazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
  • Receptor Modulation : The thiazole moiety may interact with various receptors implicated in cancer and inflammatory responses. Studies on similar compounds indicate that modifications to the thiazole structure can enhance binding affinity to specific targets, potentially leading to therapeutic effects against diseases like rheumatoid arthritis .
  • Antioxidant Activity : Thiazoles are often associated with antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of chronic inflammatory diseases where oxidative damage is prevalent .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For example:

  • COX Inhibition : A study found that specific thiazole derivatives displayed IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .

In Vivo Studies

In vivo studies further elucidate the potential therapeutic benefits:

  • Animal Models : Research involving carrageenan-induced paw edema models has shown that compounds structurally similar to this compound significantly reduced inflammation when administered at specific dosages .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Rheumatoid Arthritis : A derivative similar to this compound was evaluated in a murine model of rheumatoid arthritis, demonstrating reduced joint swelling and improved mobility compared to control groups .
  • Cancer Therapeutics : Compounds with structural similarities have been investigated for their ability to inhibit tumor growth in xenograft models, suggesting a role in cancer therapy through modulation of signaling pathways involved in cell proliferation .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Effects: Potential efficacy against bacterial and fungal infections.
  • Anticancer Properties: Inhibition of cancer cell proliferation in vitro.
  • Anti-inflammatory Action: Modulation of inflammatory pathways.

Medicinal Chemistry

The compound's thiazole scaffold is significant in drug design, providing a versatile platform for modifications aimed at enhancing biological activity. Research into similar compounds suggests that alterations to the thiazole ring can optimize binding affinity and selectivity towards target proteins.

Case Studies

  • Anticancer Activity: A study demonstrated that derivatives of thiazole compounds can inhibit specific cancer cell lines, suggesting a pathway for developing new anticancer agents.
  • Antimicrobial Studies: Research has shown that thiazole derivatives possess antimicrobial properties, indicating potential applications in treating infections.
Study FocusFindings
Anticancer ActivityInhibition of cell proliferation in various cancer cell lines
Antimicrobial ActivityEfficacy against both Gram-positive and Gram-negative bacteria

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide holds promise for:

  • Development as an antibiotic or antifungal agent .
  • Potential use in cancer therapies targeting specific pathways involved in tumor growth.
  • Exploration as an anti-inflammatory drug , possibly benefiting conditions like arthritis or chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in pharmacological and synthetic studies. Below is a detailed comparison based on molecular features, synthesis, and inferred properties:

Structural Analogues

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Notable Features Reference(s)
N-(5-(3-Fluorobenzoyl)-4-phenylthiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide (50) Benzo[d][1,3]dioxol-5-yl substituent; 3-fluorobenzoyl group at thiazol-5-yl position ~591 (calculated) Enhanced lipophilicity due to fluorophenyl and dioxolane groups; 27% yield
Tozasertib Lactate Cyclopropanecarboxamide linked to a pyrimidinyl-sulfanylphenyl group; lactate counterion 464.59 (base) Antineoplastic activity (Aurora kinase inhibitor); CAS-899827-04-4
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Biphenyl-4-carbonyl and pyridinyl substituents 591.14 (HRMS confirmed) High purity (>95%); synthesized via HATU-mediated coupling
N-(2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopentanecarboxamide Cyclopentane (vs. cyclopropane) carboxamide core 401.5 Increased ring size may alter steric and pharmacokinetic properties

Pharmacological Implications

  • Rigidity and Bioavailability : The cyclopropane rings in the target compound may enhance metabolic stability compared to cyclopentane analogs (e.g., ), though reduced solubility could limit bioavailability.
  • Antineoplastic Potential: Tozasertib’s activity as an Aurora kinase inhibitor highlights the therapeutic relevance of cyclopropanecarboxamide-thiazole hybrids , though direct evidence for the target compound is lacking.

Critical Analysis of Evidence

  • Synthetic Feasibility : The target compound’s synthesis is inferred to align with methods for analogs (e.g., HATU/DIPEA-mediated coupling ), but scalability and yield optimization require further study.
  • Data Gaps: No direct pharmacological or ADMET data are available for the target compound. Structural parallels to Tozasertib and fluorinated analogs suggest plausible kinase or enzyme inhibition, but experimental validation is essential.
  • Contradictions: describes a cyclopentane analog with higher molecular weight (401.5 vs.

Q & A

Q. What are the key experimental parameters to optimize the synthesis of N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. Statistical methods like factorial design or response surface methodology (RSM) can identify critical factors and interactions. For instance, quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, narrowing experimental conditions . Characterize intermediates via in situ spectroscopy (e.g., FTIR, NMR) to validate mechanistic hypotheses .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm cyclopropane and thiazole ring connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula; fragmentation patterns can elucidate substituent positions.
  • X-ray Crystallography : If single crystals are obtainable, compare experimental bond lengths/angles with DFT-optimized geometries .
    Cross-reference data with literature on analogous cyclopropane-thiazole hybrids .

Advanced Research Questions

Q. What computational strategies are effective for studying the reaction mechanism of this compound’s formation?

  • Methodological Answer :
  • Reaction Path Search : Use automated reaction path search tools (e.g., GRRM, AFIR) coupled with quantum mechanics (QM) calculations to map potential energy surfaces. Identify key intermediates (e.g., cyclopropane ring-opening steps) and transition states .
  • Solvent Effects : Apply continuum solvation models (e.g., SMD) to assess solvent polarity’s role in stabilizing intermediates.
  • Kinetic Modeling : Integrate computational results with experimental rate data to refine mechanistic hypotheses .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in assay conditions (e.g., cell line, incubation time, solvent controls). Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
  • Metabolite Screening : Perform LC-MS/MS to rule out off-target effects from degradation products.
  • Dose-Response Analysis : Apply Hill slope models to distinguish between specific binding and nonspecific aggregation .

Q. What experimental designs are suitable for studying its solubility and formulation stability?

  • Methodological Answer :
  • Phase Solubility Studies : Use Higuchi and Connors method with varied co-solvents (e.g., PEG, cyclodextrins) to enhance aqueous solubility.
  • Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-UV.
  • Molecular Dynamics (MD) Simulations : Predict interactions with excipients (e.g., surfactants) to guide formulation design .

Q. How can crystallographic data be leveraged to understand its conformational flexibility?

  • Methodological Answer :
  • Temperature-Dependent XRD : Analyze thermal motion parameters (B-factors) to identify flexible regions (e.g., cyclopropane-carboxamide linkage).
  • Torsional Angle Analysis : Compare crystal packing with gas-phase DFT geometries to assess steric constraints.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing conformational stability .

Q. What statistical approaches are recommended for analyzing contradictory reactivity data in heterogeneous catalysis?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate catalyst properties (e.g., surface area, pore size) with reaction yields.
  • Error Propagation Modeling : Quantify uncertainty in kinetic measurements (e.g., Arrhenius parameters) using Monte Carlo simulations.
  • Robustness Testing : Use Youden’s ruggedness test to identify critical variables (e.g., catalyst aging, moisture content) causing data variability .

Tables for Key Data Comparison

Characterization Technique Critical Parameters Application Example
NMR (¹H/¹³C)Chemical shifts, coupling constantsCyclopropane ring conformation
HRMSMass accuracy (< 5 ppm), isotopic patternMolecular formula confirmation
XRDR-factor, bond length precision (±0.01 Å)Crystal packing analysis
Computational Method Key Output Research Application
DFT (B3LYP/6-31G*)Optimized geometries, Gibbs free energyReaction mechanism elucidation
MD Simulations (GROMACS)Solvent interaction profilesSolubility prediction
QM/MM (ONIOM)Enzyme-substrate binding energiesBiological target interaction modeling

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